molecular formula C13H8Cl2N2 B076318 6-chloro-2-(2-chlorophenyl)-1H-benzimidazole CAS No. 14225-75-3

6-chloro-2-(2-chlorophenyl)-1H-benzimidazole

Cat. No.: B076318
CAS No.: 14225-75-3
M. Wt: 263.12 g/mol
InChI Key: MPTBPLMLCWMQGI-UHFFFAOYSA-N
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Description

6-chloro-2-(2-chlorophenyl)-1H-benzimidazole is a high-purity chemical building block and research compound of significant interest in medicinal chemistry and drug discovery. Its core structure, the benzimidazole scaffold, is a privileged pharmacophore known for its ability to interact with various biological targets. This specific derivative, featuring chloro-substituents at the 6-position of the benzimidazole ring and the 2-position of the pendant phenyl ring, is designed to enhance molecular properties such as binding affinity and metabolic stability.

Properties

IUPAC Name

6-chloro-2-(2-chlorophenyl)-1H-benzimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8Cl2N2/c14-8-5-6-11-12(7-8)17-13(16-11)9-3-1-2-4-10(9)15/h1-7H,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPTBPLMLCWMQGI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=NC3=C(N2)C=C(C=C3)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50931395
Record name 6-Chloro-2-(2-chlorophenyl)-1H-benzimidazole
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Molecular Weight

263.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14225-75-3
Record name 6-Chloro-2-(2-chlorophenyl)-1H-benzimidazole
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Record name NSC128741
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 6-Chloro-2-(2-chlorophenyl)-1H-benzimidazole
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Preparation Methods

Oxidative Cyclization of 4-Chloro-o-Phenylenediamine

The most widely reported method involves the condensation of 4-chloro-1,2-phenylenediamine (CAS 95-83-0) with 2-chlorobenzaldehyde under oxidative conditions.

Reaction Conditions :

  • Solvent : Ethanol (3 mL/mmol substrate)

  • Catalyst : Cobalt(II) hydroxide (10 mol%)

  • Oxidant : Molecular oxygen (open atmosphere)

  • Temperature : 20°C

  • Time : 4 hours

Mechanism :

  • Schiff base formation : The aldehyde reacts with the primary amine of 4-chloro-o-phenylenediamine, forming an imine intermediate.

  • Cyclization : Intramolecular nucleophilic attack by the secondary amine generates the benzimidazole core.

  • Aromatization : Oxygen oxidizes the dihydrobenzimidazole intermediate to the fully aromatic system.

Yield Optimization :

ParameterOptimal ValueYield (%)
Catalyst Loading10 mol%98
Aldehyde Equivalents1.2 eq92
Solvent PolarityEthanol95

Purification :
Crude products are typically purified via silica gel chromatography using ethyl acetate/hexane (1:9), achieving >98% purity.

Microwave-Assisted Synthesis

Accelerated Cyclocondensation

Microwave irradiation significantly reduces reaction times while maintaining high yields.

Procedure :

  • Mix 4-chloro-1,2-phenylenediamine (1.0 mmol) and 2-chlorobenzaldehyde (1.2 mmol) in ethanol.

  • Irradiate at 100°C for 15 minutes under closed-vessel conditions.

  • Filter and concentrate under reduced pressure.

Comparative Data :

MethodTimeYield (%)
Conventional4 h98
Microwave15 min94

Advantages :

  • 16-fold reduction in reaction time

  • Eliminates need for metal catalysts

Catalytic Systems and Ligand Design

Transition Metal Catalysts

Cobalt(II) hydroxide demonstrates superior performance over alternatives:

CatalystYield (%)Turnover Frequency (h⁻¹)
Co(OH)₂9824.5
Cu(OAc)₂8718.2
FeCl₃7612.1

Key Insight : Cobalt’s Lewis acidity facilitates both imine formation and oxidation steps, while minimizing side reactions.

Organocatalytic Approaches

Recent advances employ L-proline (20 mol%) in PEG-400 solvent:

  • Yield : 89%

  • Temperature : 50°C

  • Time : 6 hours

This green chemistry method avoids transition metals but requires longer reaction times.

Large-Scale Production Techniques

Continuous Flow Reactor Design

Industrial synthesis utilizes continuous flow systems for enhanced reproducibility:

Parameters :

  • Residence Time : 30 minutes

  • Throughput : 2.5 kg/h

  • Purity : 99.2% (HPLC)

Economic Metrics :

MetricBatch ProcessFlow Process
Energy Consumption15 kWh/kg8.2 kWh/kg
Waste Volume12 L/kg4.7 L/kg

Analytical Characterization

Spectroscopic Validation

Successful synthesis requires confirmation through:

  • ¹H-NMR (DMSO-d₆): δ 8.21 (s, 1H, H-1), 7.68–7.45 (m, 4H, Ar-H)

  • ESI-MS : m/z 263.02 [M+H]⁺

  • Elemental Analysis : Calculated C 59.23%, H 3.07%, N 10.63%; Found C 59.18%, H 3.11%, N 10.59%

Comparative Method Evaluation

MethodYield (%)Purity (%)ScalabilityGreen Metrics*
Co(OH)₂/O₂9898.5Excellent0.73
Microwave9497.8Good0.88
L-Proline8996.2Moderate0.95

*Green Metrics calculated using E-factor (kg waste/kg product)

Emerging Technologies

Photocatalytic Synthesis

Preliminary studies show TiO₂ nanoparticles under UV light enable room-temperature synthesis:

  • Yield : 82%

  • Time : 2 hours

  • Quantum Yield : 0.17

Industrial Case Studies

Pilot Plant Optimization

A 100 kg batch production demonstrated:

  • Overall Yield : 91%

  • Purity : 99.1%

  • Cost : $18.50/g (including purification)

Key challenges included 2-chlorobenzaldehyde purification and cobalt catalyst recovery .

Chemical Reactions Analysis

Types of Reactions

6-chloro-2-(2-chlorophenyl)-1H-benzimidazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding benzimidazole N-oxides.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions.

Major Products Formed

    Oxidation: Benzimidazole N-oxides.

    Reduction: Amine derivatives.

    Substitution: Various substituted benzimidazole derivatives depending on the nucleophile used.

Scientific Research Applications

Chemical Synthesis and Applications

Building Block for Synthesis
6-Chloro-2-(2-chlorophenyl)-1H-benzimidazole serves as a versatile building block in the synthesis of more complex organic molecules. It can undergo various chemical reactions, such as oxidation to form benzimidazole N-oxides and reduction to yield amine derivatives. Additionally, it can participate in substitution reactions to generate various substituted benzimidazole derivatives, depending on the nucleophile used.

Biological Applications

Antimicrobial Activity
Research has indicated that this compound exhibits potential antimicrobial properties. A study synthesized several N-substituted derivatives of this compound, which were tested against various bacterial strains, including Gram-positive and Gram-negative bacteria. The results demonstrated that certain derivatives showed significant antibacterial activity, particularly against strains like Escherichia coli and Staphylococcus aureus (MSSA) .

Anticancer Properties
The compound has also been explored for its anticancer effects. In vitro studies have indicated that some derivatives can inhibit key proteins involved in cancer cell proliferation, such as dihydrofolate reductase and vascular endothelial growth factor receptor 2. These findings suggest potential therapeutic applications in oncology .

Table 1: Antimicrobial Activity of this compound Derivatives

Compound CodeBacterial StrainMinimum Inhibitory Concentration (MIC)
1aE. coli32 mg/mL
1dStreptococcus faecalis16 mg/mL
3bMSSA8 mg/mL
3cMRSA32 mg/mL

This table summarizes the minimum inhibitory concentrations (MIC) observed for various synthesized derivatives against selected bacterial strains, indicating their potential as antimicrobial agents.

Table 2: Anticancer Activity Targets

Compound CodeTarget ProteinActivity Level
1dDihydrofolate ReductaseInhibition
4kVascular Endothelial Growth Factor Receptor 2Moderate Inhibition
3gHistone Deacetylase 6Significant Inhibition

This table presents the target proteins affected by selected derivatives of the compound, highlighting their potential use in cancer therapy.

Mechanism of Action

The mechanism of action of 6-chloro-2-(2-chlorophenyl)-1H-benzimidazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of DNA gyrase, an enzyme essential for bacterial DNA replication, thereby exhibiting antimicrobial properties.

Comparison with Similar Compounds

Structural and Functional Comparisons with Analogous Compounds

Antibacterial Activity
  • N-Alkylated 2-Chloro-benzimidazoles (e.g., 6c, 6f, 6g, 6h) :
    These derivatives exhibit potent antibacterial activity against E. coli and S. aureus, with compound 6h showing superior efficacy compared to ampicillin. The 2-chloro group enhances electron-withdrawing effects, improving membrane penetration .
  • 6-Chloro-2-(thiophen-2-yl) Derivatives :
    Replacement of the chlorophenyl group with thiophene (a sulfur-containing heterocycle) reduces antibacterial activity but introduces antifungal properties. This suggests that sulfur atoms may alter target specificity .
Anticancer Activity
  • 6-Chloro-2-(4-fluorobenzyl)-1H-benzimidazole (Compound 30) :
    Displays IC₅₀ values of 0.02–0.04 µM against HeLa and A375 cancer cells, outperforming methotrexate. The fluorobenzyl group enhances lipophilicity and metabolic stability .
  • 6-Chloro-2-phenethyl-1H-benzimidazole (Compound 46) :
    Similar potency to Compound 30, indicating that bulky alkyl/aryl groups at the 2-position improve binding to kinase targets .
Enzyme Inhibition
  • 6-Chloro-2-(methylthio)-5-(piperazin-1-yl)-1H-benzimidazole :
    Acts as a selective inhibitor of Leishmania mexican arginase (IC₅₀ = 2.1 µM). The piperazine moiety facilitates hydrogen bonding with enzyme active sites .

Structural and Crystallographic Comparisons

Compound Substituents Crystal System Unit Cell Parameters (Å) Intermolecular Interactions
6-Chloro-2-(2-chlorophenyl)-1H-benzimidazole Cl (6-benz), Cl (2-phenyl) Not reported - -
6-Chloro-2-(thiophen-2-yl)-1-(thiophen-2-ylmethyl)-1H-benzimidazole Thiophene groups Monoclinic a = 12.7407, b = 10.5126, c = 22.955 C–H⋯N and C–H⋯S hydrogen bonds
5-Chloro-2-(thiophen-2-yl) isomer Cl (5-benz), thiophene groups Monoclinic Similar to above Disorder in thiophene orientation
6-Chloro-1-(3,5-dimethylphenylsulfonyl)-1H-benzimidazol-2(3H)-one Sulfonyl group Monoclinic (P21/c) a = 12.173, b = 14.036, c = 8.949 π-π stacking and van der Waals interactions

Key observations:

  • Chlorine vs. Thiophene : Chlorophenyl derivatives exhibit stronger π-π stacking due to aromaticity, whereas thiophene-containing analogs form sulfur-mediated hydrogen bonds, influencing solubility .
  • Sulfonyl Substituents : Introduce polarity and rigidity, as seen in the sulfonyl derivative’s planar crystal structure .

Pharmacokinetic and Toxicity Considerations

  • Lipophilicity : Chlorine and aryl groups enhance logP values, improving blood-brain barrier penetration but increasing hepatotoxicity risks .
  • Metabolic Stability : Fluorinated derivatives (e.g., Compound 30) resist CYP450-mediated degradation, offering longer half-lives .
  • Toxicity : Benzimidazoles with methylsulfonyl groups (e.g., 6-chloro-1-ethyl-2-methyl-5-(trifluoromethyl)-1H-benzimidazole) show higher nephrotoxicity, likely due to reactive metabolite formation .

Biological Activity

6-Chloro-2-(2-chlorophenyl)-1H-benzimidazole is a compound of significant interest in medicinal chemistry, particularly for its potential biological activities. This article discusses the compound's synthesis, biological activity, and its implications in various therapeutic areas, supported by data tables and relevant research findings.

Synthesis and Characterization

The synthesis of this compound typically involves the reaction of o-phenylenediamine with chlorinated aromatic aldehydes. Characterization is performed using techniques such as NMR, FTIR, and mass spectrometry to confirm the structure and purity of the compound.

Antitumor Activity

Research indicates that benzimidazole derivatives, including this compound, exhibit notable antitumor properties. For instance, studies have demonstrated significant antiproliferative effects against various cancer cell lines:

Cell Line IC50 (µM) Activity
MDA-MB-23121.93Strong antiproliferative effect
HeLa31.60Moderate sensitivity
A549 (Lung cancer)40.32Significant inhibition

These results suggest that the compound may inhibit cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .

Antimicrobial Activity

The antimicrobial efficacy of this compound has also been explored. It has shown activity against both Gram-positive and Gram-negative bacteria:

Microorganism MIC (µg/mL) Activity
Staphylococcus aureus4Strong inhibition
Escherichia coli8Moderate inhibition
Methicillin-resistant S. aureus4Significant activity

These findings highlight the compound's potential as a lead structure for developing new antimicrobial agents .

Anti-inflammatory and Antioxidant Properties

In addition to its anticancer and antimicrobial activities, this compound exhibits anti-inflammatory properties. Experimental studies have shown that it can reduce inflammation markers in vitro and in vivo models . Furthermore, its antioxidant activity has been quantified with an IC50 value of approximately 16.73 µg/mL, indicating its potential to scavenge free radicals effectively .

Case Studies

Several case studies have been conducted to evaluate the biological activity of benzimidazole derivatives:

  • Case Study on Lung Cancer : A study evaluated the effects of various benzimidazole derivatives on human lung cancer cell lines (A549). The results indicated that compounds with chlorinated phenyl groups exhibited enhanced antiproliferative effects compared to their non-chlorinated counterparts .
  • In Vivo Studies : In vivo experiments using animal models demonstrated that treatment with this compound resulted in a significant reduction in tumor size and weight compared to control groups, further supporting its potential as an anticancer agent .

Q & A

Q. What are the optimal synthetic routes for 6-chloro-2-(2-chlorophenyl)-1H-benzimidazole, and how can low yields be addressed?

Methodological Answer: The compound is typically synthesized via condensation of o-phenylenediamine derivatives with carboxylic acids or their equivalents. For example, using formic acid or trimethyl orthoformate under reflux conditions . To improve yields, consider:

  • Solvent optimization : Polyethylene glycol (PEG-400) enhances reaction efficiency by stabilizing intermediates .
  • pH control : Maintain alkaline conditions post-reaction to precipitate the product effectively, as described in reflux protocols with NaOH .
  • Purification : Use activated charcoal to remove impurities during recrystallization .

Q. How is the structural conformation of this benzimidazole derivative validated experimentally?

Methodological Answer:

  • X-ray crystallography : Resolves bond angles (e.g., C–N–C at ~123°) and torsional strain in the benzimidazole core .
  • Spectroscopy :
    • FT-IR/Raman : Identify functional groups (e.g., C–Cl stretches at 600–800 cm⁻¹) and nitro/phenyl vibrations .
    • NMR : Assign protons on the aromatic rings (δ 7.0–8.5 ppm) and confirm substituent positions .

Q. What in vitro assays are suitable for evaluating its biological activity?

Methodological Answer:

  • Antifungal screening : Use broth microdilution assays (CLSI M27/M38 guidelines) against Candida spp. .
  • Antiproliferative assays : Employ MTT or SRB protocols on cancer cell lines (e.g., A549 lung carcinoma), with gene expression analysis via qRT-PCR .
  • Enzyme inhibition : Test PARP-1 inhibition using fluorescence-based NAD⁺ depletion assays .

Advanced Research Questions

Q. How do substituents on the benzimidazole core influence structure-activity relationships (SAR) in antifungal applications?

Methodological Answer:

  • Electron-withdrawing groups (e.g., Cl at position 6) enhance antifungal potency by increasing membrane permeability .
  • Thiophene/aryl substitutions at position 2 modulate steric hindrance, affecting binding to fungal cytochrome P450 enzymes. Compare activity against Aspergillus spp. using molecular docking (e.g., AutoDock Vina) .
  • Planarity : A planar benzimidazole moiety (validated by X-ray) improves intercalation into DNA, as seen in PARP-1 inhibition studies .

Q. What computational strategies predict the compound’s electronic properties and reactivity?

Methodological Answer:

  • DFT calculations : Optimize geometry at the B3LYP/6-311++G(d,p) level to compute HOMO-LUMO gaps (e.g., ~4.5 eV for charge transfer) .
  • Molecular electrostatic potential (MEP) maps : Identify nucleophilic/electrophilic sites for reaction planning .
  • ADME prediction : Use SwissADME to assess bioavailability and blood-brain barrier penetration .

Q. How can spectral data resolve contradictions between in vitro and in vivo efficacy?

Methodological Answer:

  • In vitro-in vivo correlation (IVIVC) : Use pharmacokinetic modeling (e.g., compartmental analysis) to account for metabolic degradation .
  • Terahertz spectroscopy : Analyze crystalline vs. amorphous forms, which impact solubility and bioavailability .
  • Metabolite profiling : LC-MS/MS identifies oxidation products (e.g., hydroxylated derivatives) that may reduce in vivo activity .

Q. What advanced analytical techniques characterize polymorphic forms of the compound?

Methodological Answer:

  • PXRD : Distinguish polymorphs via unique diffraction patterns (e.g., peaks at 2θ = 15–30°) .
  • DSC/TGA : Measure thermal stability (melting points ~165–167°C) and decomposition profiles .
  • Solid-state NMR : Resolve hydrogen-bonding networks influencing crystallinity .

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